1-(2,6-Bis(difluoromethyl)phenyl)-2-bromopropan-1-one
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Overview
Description
1-(2,6-Bis(difluoromethyl)phenyl)-2-bromopropan-1-one is an organic compound characterized by the presence of difluoromethyl groups and a bromopropanone moiety
Preparation Methods
The synthesis of 1-(2,6-Bis(difluoromethyl)phenyl)-2-bromopropan-1-one typically involves the reaction of 2,6-bis(difluoromethyl)benzene with bromopropanone under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve high yields and purity.
Chemical Reactions Analysis
1-(2,6-Bis(difluoromethyl)phenyl)-2-bromopropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromopropanone moiety to alcohols or alkanes.
Substitution: The bromine atom in the compound can be substituted with other functional groups such as amines, thiols, or halogens using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,6-Bis(difluoromethyl)phenyl)-2-bromopropan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound may be used in the development of new materials or as a reagent in industrial chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,6-Bis(difluoromethyl)phenyl)-2-bromopropan-1-one involves its interaction with specific molecular targets and pathways. The difluoromethyl groups and bromopropanone moiety contribute to its reactivity and ability to form covalent bonds with target molecules. This interaction can lead to the modulation of biological pathways and the exertion of desired effects.
Comparison with Similar Compounds
1-(2,6-Bis(difluoromethyl)phenyl)-2-bromopropan-1-one can be compared with similar compounds such as:
1-(2,6-Bis(difluoromethyl)phenyl)-3-chloro-1-propanone: This compound has a chlorine atom instead of bromine, which may affect its reactivity and applications.
1-(2,6-Bis(difluoromethyl)phenyl)propan-2-one: Lacking the bromine atom, this compound may have different chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H9BrF4O |
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Molecular Weight |
313.09 g/mol |
IUPAC Name |
1-[2,6-bis(difluoromethyl)phenyl]-2-bromopropan-1-one |
InChI |
InChI=1S/C11H9BrF4O/c1-5(12)9(17)8-6(10(13)14)3-2-4-7(8)11(15)16/h2-5,10-11H,1H3 |
InChI Key |
YBYQDSXPANSXJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=C(C=CC=C1C(F)F)C(F)F)Br |
Origin of Product |
United States |
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